methyl (2Z)-3-[2-(4-chlorophenyl)ethyl]-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-3,4-dihydro-2H-1,3-thiazine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 3-(4-CHLOROPHENETHYL)-4-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE is a complex organic compound that belongs to the thiazine class of heterocyclic compounds. Thiazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals
Preparation Methods
The synthesis of METHYL 3-(4-CHLOROPHENETHYL)-4-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with appropriate thiazine precursors under controlled conditions . The reaction typically requires specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazine ring and phenyl groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Scientific Research Applications
METHYL 3-(4-CHLOROPHENETHYL)-4-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazine ring and phenyl groups play a crucial role in binding to these targets, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Similar compounds include other thiazine derivatives and phenyl-substituted heterocycles. Compared to these compounds, METHYL 3-(4-CHLOROPHENETHYL)-4-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE is unique due to its specific substituents, which confer distinct chemical and biological properties. Similar compounds include:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
This compound’s unique combination of functional groups and its potential for diverse applications make it a valuable subject for further research and development.
Properties
Molecular Formula |
C21H16ClF3N2O3S |
---|---|
Molecular Weight |
468.9 g/mol |
IUPAC Name |
methyl 3-[2-(4-chlorophenyl)ethyl]-4-oxo-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazine-6-carboxylate |
InChI |
InChI=1S/C21H16ClF3N2O3S/c1-30-19(29)17-12-18(28)27(10-9-13-5-7-15(22)8-6-13)20(31-17)26-16-4-2-3-14(11-16)21(23,24)25/h2-8,11-12H,9-10H2,1H3 |
InChI Key |
ZKJXZONZHUWWTL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)N(C(=NC2=CC=CC(=C2)C(F)(F)F)S1)CCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.